Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted at position 3 with a sulfamoyl group (bearing a 3-chloro-4-methylphenyl substituent) and at position 2 with a methyl carboxylate. This structure combines a sulfur-containing aromatic system with a sulfonamide moiety, which is often associated with biological activity, such as enzyme inhibition or herbicidal properties .
Properties
IUPAC Name |
methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-10-7-8-11(9-13(10)18)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZQBZAGMBHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzothiophene derivative with a sulfonamide reagent under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiophene core and sulfamoyl group undergo oxidation under controlled conditions:
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Thiophene ring oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media to form sulfone derivatives. This modifies electronic properties and enhances hydrogen-bonding capabilities .
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Methyl group oxidation : The 4-methylphenyl substituent can be oxidized to a carboxylic acid using strong oxidants like chromium trioxide (CrO₃), though this is less common due to steric hindrance.
Oxidation Pathways
Nucleophilic Substitution
The 3-chloro substituent on the aromatic ring is highly reactive toward nucleophiles:
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Aromatic chloro displacement : Reacts with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO) to form substituted aryl amines or sulfides .
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Suzuki-Miyaura coupling : The chloro group participates in palladium-catalyzed cross-couplings with boronic acids, enabling aryl-aryl bond formation.
Substitution Examples
| Nucleophile | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Piperazine | K₂CO₃, DMF, 80°C | Bis-sulfamoyl piperazine derivative | 74–79% |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-coupled product | ~65% |
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
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Basic hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid, which can be further functionalized (e.g., amidation).
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Acidic hydrolysis : Less common due to potential decomposition of the sulfamoyl group.
Hydrolysis Conditions
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| 2M NaOH | EtOH, reflux, 3 hrs | 1-Benzothiophene-2-carboxylic acid | Requires neutralization for isolation |
| HCl (conc.) | H₂O, 100°C, 6 hrs | Partial decomposition | Not recommended |
Coupling Reactions
The sulfamoyl group facilitates coupling reactions for derivatization:
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Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides introduces nitrogen-containing moieties .
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Mitsunobu reaction : Utilizes the hydroxyl group (post-hydrolysis) to form ethers or esters.
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
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Thieno[2,3-b]pyridine synthesis : Reacts with α-haloketones to form tricyclic systems, a key step in bioactive molecule synthesis .
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Intramolecular cyclization : Under basic conditions, forms benzothiophene-fused sulfonamides .
Cyclization Mechanisms
Thieno[2,3-b]pyridine Formation
Simplified mechanism from Scheme 9 in ACS Omega (2024) .
Functional Group Interconversion
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Sulfamoyl group modification : Reacts with chlorinating agents (e.g., PCl₅) to form sulfonyl chlorides, enabling subsequent amidation .
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Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this is rarely employed due to competing side reactions.
Key Reactivity Insights
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The 3-chloro-4-methylphenyl group is the most reactive site, favoring nucleophilic aromatic substitutions.
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The sulfamoyl moiety enhances stability toward electrophiles but is susceptible to strong acids.
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Steric effects from the benzothiophene core limit reactivity at the 2-carboxylate position.
This reactivity profile underscores the compound’s utility in synthesizing pharmacologically active derivatives, particularly kinase inhibitors and antimicrobial agents . Further studies are warranted to explore its catalytic asymmetric transformations and green chemistry applications.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Research has indicated that compounds similar to methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibit anti-inflammatory effects. For instance, studies on sulfamoyl derivatives have shown their potential as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The design of such compounds aims to optimize their binding affinity to COX enzymes, thereby reducing inflammation and associated pain .
1.2 Anticancer Activity
There is growing evidence supporting the anticancer potential of sulfamoyl compounds. This compound may act through multiple mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. Case studies have demonstrated that structurally similar compounds can effectively target cancer cells while sparing normal cells, thus presenting a promising avenue for cancer therapy .
Chemical Synthesis and Development
2.1 Synthetic Pathways
The synthesis of this compound involves several steps, often beginning with the formation of the benzothiophene core followed by sulfamoylation and esterification processes. Detailed methodologies for synthesizing this compound have been documented, highlighting the importance of optimizing reaction conditions to enhance yield and purity .
2.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound. SAR studies focus on how modifications to the chemical structure influence biological activity, guiding researchers in designing new compounds with improved therapeutic profiles. For example, variations in substituents on the aromatic rings can significantly affect COX inhibitory activity and selectivity .
Case Studies
3.1 In Vivo Studies
In vivo studies have been conducted to assess the efficacy and safety profile of this compound in animal models. These studies typically evaluate parameters such as anti-inflammatory effects, tumor growth inhibition, and overall toxicity. Results from these studies are critical for advancing to clinical trials .
3.2 Clinical Trials
Although specific clinical trials involving this compound may be limited, related compounds have progressed through various phases of clinical testing for indications such as rheumatoid arthritis and certain cancers. The outcomes from these trials provide valuable insights into the potential applications of this compound in human medicine .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives based on:
- Core heterocyclic system (benzothiophene vs. thiophene).
- Substituent groups (sulfamoyl vs. amino, nitro, or methoxy groups).
- Physical and spectroscopic properties .
Table 1: Structural and Physical Properties of Comparable Compounds
Key Observations:
Core Heterocycle Influence: Benzothiophene derivatives (e.g., 3i–3k, G226-0045) exhibit higher molecular weights compared to thiophene analogs (e.g., G225-0011) due to the extended aromatic system. This may enhance π-π stacking interactions in biological systems .
Substituent Effects: Electron-Withdrawing Groups: Nitro-substituted derivatives (3i–3k) show lower synthesis yields (60–79%) compared to sulfamoyl analogs, possibly due to steric or electronic challenges during coupling reactions . Sulfamoyl vs. Amino Groups: Sulfamoyl moieties (as in G226-0045 and G225-0011) introduce sulfonamide functionality, which is often associated with enhanced stability and bioactivity compared to amino groups .
Spectroscopic Data: Nitro-substituted compounds (3i–3k) exhibit characteristic IR absorption peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) . Sulfamoyl analogs likely show distinct S=O stretching vibrations in IR (~1350–1150 cm⁻¹) and specific NMR shifts for the sulfonamide protons (~7–8 ppm in ¹H-NMR) .
Biological Activity
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its unique structural features, which include a sulfamoyl group and a benzothiophene core. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound has the following structural formula:
- Molecular Formula : CHClNOS
- SMILES Notation : CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
This structure indicates the presence of both aromatic and aliphatic components, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfamoyl group is known to engage with various enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. The presence of the chlorine atom may enhance the compound's binding affinity and stability, while the benzothiophene core allows for effective interaction with hydrophobic regions of target proteins.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related benzothiazole derivatives have demonstrated their efficacy against various cancer cell lines, including breast, ovarian, and lung cancers. These studies reveal that structural modifications can lead to enhanced selectivity and potency against tumor cells .
Inhibition Studies
In vitro studies have shown that this compound may possess inhibitory effects on key enzymes involved in cancer progression. For example, compounds with similar structures have been tested for their ability to inhibit tyrosinase activity, which is crucial in melanin production and has implications in skin cancer. The inhibition was quantified using Lineweaver-Burk plots to determine kinetic parameters .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related sulfamoyl compounds against various bacterial strains. Results indicated that these compounds exhibited moderate antibacterial activity, suggesting potential applications in treating infections .
- Cell Viability Assays : In cellular assays using B16F10 melanoma cells, analogs of this compound were shown to significantly reduce cell viability, indicating potential use in cancer therapeutics .
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | Significant inhibition of cancer cell lines (breast, ovarian) |
| Enzyme Inhibition | Potent inhibition of tyrosinase activity |
| Antimicrobial Effects | Moderate activity against selected bacterial strains |
Q & A
Q. What are the key steps for synthesizing Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
Benzothiophene Core Formation : Cyclization of substituted thiophenol derivatives via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction) .
Sulfamoylation : Reaction of the benzothiophene intermediate with 3-chloro-4-methylphenylsulfamoyl chloride under basic conditions (e.g., pyridine or NaH in DMF).
Esterification : Methylation of the carboxylic acid group using dimethyl sulfate or methyl iodide in the presence of K₂CO₃.
Q. Optimization Strategies :
- Use continuous flow reactors to enhance sulfamoylation efficiency and reduce side reactions.
- Employ high-throughput screening to identify optimal catalysts (e.g., Pd/C for coupling steps) and solvent systems (e.g., THF/DMF mixtures) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | FeCl₃, CH₂Cl₂, 0°C → RT | 65 | 92% |
| Sulfamoylation | 3-Chloro-4-methylphenylsulfamoyl chloride, pyridine, 60°C | 78 | 85% |
| Esterification | CH₃I, K₂CO₃, DMF, 50°C | 90 | 95% |
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards and quantify impurities (<0.5% threshold) .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify sulfamoyl (–SO₂–NH–) and ester (–COOCH₃) groups. Key signals: ~δ 3.9 ppm (ester methyl), δ 7.2–8.1 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: calculated for C₁₈H₁₅ClNO₄S₂: 424.02).
- X-ray Crystallography : Resolve ambiguities in sulfamoyl group orientation using SHELXL-2018 for refinement .
- NMR : ¹H/¹³C NMR to verify sulfamoyl (–SO₂–NH–) and ester (–COOCH₃) groups. Key signals: ~δ 3.9 ppm (ester methyl), δ 7.2–8.1 ppm (aromatic protons) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the sulfamoyl group’s conformation?
Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. The sulfamoyl group’s torsion angles (C–S–N–C) should be analyzed to determine preferred conformations (e.g., syn or anti relative to the benzothiophene plane) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-311G** level). Discrepancies >0.05 Å suggest packing forces or hydrogen-bonding effects .
Q. Example Crystallographic Table :
| Parameter | Experimental | DFT-Optimized |
|---|---|---|
| S–N Bond Length (Å) | 1.62 | 1.60 |
| C–S–N–C Torsion (°) | 178.2 | 180.0 |
Q. What computational methods predict the compound’s bioactivity based on sulfamoyl group interactions?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase IX). The sulfamoyl group’s –SO₂–NH– moiety often binds Zn²⁺ in enzyme active sites.
- QSAR Analysis : Train a model using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Compare with analogs (e.g., thiophene sulfonamides) to identify activity trends .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metric: Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-protein complexes.
Q. How do hydrogen-bonding networks influence crystal packing and stability?
Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) chains for N–H···O interactions). For example, the sulfamoyl N–H may form a C(4) motif with carbonyl acceptors .
- Thermal Analysis : Perform DSC/TGA to correlate melting points (e.g., 210–220°C) with packing density. Tightly packed crystals with >3 H-bonds per molecule show higher thermal stability.
Q. Example H-bond Table :
| Donor | Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|---|
| N–H (sulfamoyl) | O=C (ester) | 2.85 | 155 | C(4) |
| C–H (chlorophenyl) | O=S (sulfamoyl) | 3.10 | 140 | D(2) |
Q. What strategies address contradictions in reaction yield data across studies?
Methodological Answer :
- Systematic Review : Compile yield data from 10+ studies and perform ANOVA to identify outliers. Common issues:
- Moisture Sensitivity : Sulfamoyl chloride degradation in humid conditions reduces yields. Use molecular sieves or anhydrous solvents.
- Catalyst Poisoning : Trace amines in DMF can deactivate Pd catalysts. Pre-treat solvents with activated alumina .
- Reproducibility Protocol : Publish detailed reaction logs (e.g., glovebox O₂ levels <1 ppm, reagent lot numbers) to minimize variability.
Q. How can ring puckering in the benzothiophene core be quantified?
Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from X-ray coordinates. For benzothiophene, θ < 10° indicates near-planarity, while θ > 20° suggests significant distortion .
- DFT Analysis : Compare experimental θ/φ with gas-phase optimized structures to assess crystal-packing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
